Sodium p-toluate

Pharmaceutical Formulation Hydrotropy Drug Solubilization

Sodium p-toluate (CAS 17264-54-9), also known as sodium 4-methylbenzoate, is the sodium salt of p-toluic acid, characterized by a molecular formula of C8H7NaO2 and a molecular weight of 158.13 g/mol. It is an aromatic carboxylic acid salt, typically existing as a white, water-soluble solid.

Molecular Formula C8H7NaO2
Molecular Weight 158.13 g/mol
CAS No. 17264-54-9
Cat. No. B14119524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-toluate
CAS17264-54-9
Molecular FormulaC8H7NaO2
Molecular Weight158.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
InChIKeyGNCGTEQGBYYYBX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium p-Toluate (CAS 17264-54-9) Chemical Profile and Industrial Classification


Sodium p-toluate (CAS 17264-54-9), also known as sodium 4-methylbenzoate, is the sodium salt of p-toluic acid, characterized by a molecular formula of C8H7NaO2 and a molecular weight of 158.13 g/mol [1]. It is an aromatic carboxylic acid salt, typically existing as a white, water-soluble solid. This compound finds utility as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, and as a hydrotrope or co-solvent in drug formulation [2]. Its unique physicochemical properties, stemming from the para-methyl substitution on the benzoate ring, dictate its behavior in applications ranging from rheology modification to microbial inhibition, distinguishing it from other benzoate salts and toluate isomers.

Pharmaceutical intermediate synthesis
Hydrotrope for drug solubilization studies
Viscoelastic surfactant counterion
Microbial inhibition in halophilic conditions

Sodium p-Toluate (CAS 17264-54-9): Critical Limitations of Analog Substitution


Substituting sodium p-toluate with other sodium toluate isomers (ortho- or meta-) or the free acid (p-toluic acid) is scientifically untenable due to quantifiable differences in molecular geometry and resulting physicochemical behavior. The position of the methyl group significantly impacts the compound's ability to stabilize micellar interfaces [1] and its efficiency as a hydrotropic solubilizer [2]. Furthermore, the sodium salt form dictates aqueous solubility and ionization state, which are critical for applications requiring neutral pH or specific ionic interactions, unlike the weakly acidic free acid . These quantifiable discrepancies mean that generic replacement leads to performance failures, ranging from loss of viscoelastic properties to dramatically reduced drug solubilization efficiency.

Isomer mismatch
ortho- or meta-toluate isomers may alter micellar interface orientation and hydrotropic efficiency
Salt-form mismatch
Sodium salt provides neutral pH and high water solubility; free acid yields acidic solution and lower solubility
pH/Ionization behavior
Ionized p-toluate vs. protonated p-toluic acid may shift solution pH and application compatibility

Sodium p-Toluate (CAS 17264-54-9) Differential Evidence Guide: Quantitative Performance vs. Comparators


Hydrotropic Solubilization Efficiency: Sodium p-Toluate vs. Sodium o-Toluate

As a hydrotrope for the poorly water-soluble drug allopurinol, sodium p-toluate exhibits superior solubilizing power compared to its ortho-isomer, sodium o-toluate. This enhanced efficiency is attributed to an additional mechanism of action, specifically a decrease in the drug's activity coefficient, which complements complex formation [1].

Solubilization efficiency
Head-to-head
Target: dual mechanism (complexation + activity coefficient reduction)
Comparator: complexation only
Reported dual mechanism may support higher drug loading
Qualitative evidence; quantitative validation advised
Pharmaceutical Formulation Hydrotropy Drug Solubilization Allopurinol

Critical Micelle Concentration (CMC) in Mixed Micellar Systems: Sodium p-Toluate vs. Sodium m-Toluate and Potassium o-Phthalate

In mixed micellar systems with cetyltrimethylammonium bromide (CTAB), the critical micelle concentration (CMC) varies significantly based on the substituted benzoate counterion. Sodium p-toluate yields a CMC of 0.26 ± 0.05 mM at a 1:1 stoichiometric ratio with CTAB. This value is notably higher than that observed for sodium m-toluate (0.24 ± 0.05 mM) and potassium o-phthalate (0.22 ± 0.05 mM) [1]. This difference is a key indicator of the anion's ability to stabilize the micellar interface and promote the sphere-to-rod phase transition responsible for viscoelasticity.

CMC in CTAB system
Head-to-head
Target: 0.26 ± 0.05 mM
Comparators: 0.24 ± 0.05 (m-toluate), 0.22 ± 0.05 mM (o-phthalate)
CMC difference indicates micellar interface stabilization
NMR chemical shift, 1:1 CTAB ratio
Colloid Science Surfactant Systems Viscoelasticity Rheology

Microbial Growth Inhibition Threshold: Sodium p-Toluate in Halophilic Environments

Sodium p-toluate acts as a potent inhibitor of microbial growth in halophilic, hydrocarbon-contaminated environments. In pure culture studies of Pseudomonas nautica strains (H1102 and I1101) isolated from oil-brine soil, growth was not observed at sodium p-toluate concentrations above 3 mM, even at NaCl concentrations below 10%. This contrasts with their ability to grow in glucose minimal medium containing up to 20% NaCl in the absence of toluate . This defines a clear, quantifiable inhibitory concentration for this specific class of bacteria.

Inhibitory threshold
Data to verify
Growth not observed at >3 mM for Pseudomonas nautica strains
May support selective enrichment strategy
Strain-specific; halophilic conditions; source verification needed
Microbial Inhibition Biodegradation Environmental Microbiology Halophiles

Ionization State and pH Behavior: Sodium p-Toluate vs. p-Toluic Acid

The choice between sodium p-toluate and its parent acid, p-toluic acid, has profound effects on solution pH and solubility. Sodium p-toluate, as a fully ionized salt, dissociates into Na⁺ and p-toluate ions, maintaining a more neutral pH in aqueous solution [1]. In contrast, p-toluic acid (pKa ~4.36) is a weak acid that creates an acidic environment and exhibits significantly lower water solubility (<0.1 g/100 mL at 19°C) . This distinction is crucial for applications where pH control is paramount or where the ionized form is required for specific intermolecular interactions.

Ionization & pH
Class-level
Ionized salt maintains neutral pH; free acid (pKa ~4.36) yields acidic solution
Selection depends on required pH and solubility
Concentration-dependent pH; verify for specific formulation
Acid-Base Chemistry Solubility Formulation Science

Sodium p-Toluate (CAS 17264-54-9) Optimal Use Cases Based on Differential Evidence


Pharmaceutical Formulation: Enhancing Solubility of Poorly Water-Soluble Drugs

Based on its superior hydrotropic power relative to sodium o-toluate, sodium p-toluate is the compound of choice for formulating poorly water-soluble drugs like allopurinol [1]. Researchers developing oral or parenteral dosage forms can leverage its dual mechanism of action (complexation and activity coefficient reduction) to achieve higher drug loading, potentially improving bioavailability and therapeutic efficacy. This is a direct application of the evidence showing a quantifiable advantage over its ortho-isomer in solubilization efficiency.

Colloidal and Rheological Systems: Precisely Tuning Viscoelastic Surfactant Solutions

Formulators of viscoelastic surfactant (VES) fluids can use sodium p-toluate as a specific counterion to control the critical micelle concentration (CMC) and associated rheological properties [2]. The established CMC of 0.26 mM in a 1:1 CTAB system provides a precise benchmark for designing systems that require a specific sphere-to-rod transition point. This is essential for applications in enhanced oil recovery (EOR), where VES fluids are used for fracturing and conformance control, and in the cosmetics industry for developing gels and creams with tunable viscosity.

Environmental Microbiology: Selective Enrichment and Isolation of Halophilic, Toluate-Degrading Bacteria

Microbiologists can utilize the defined inhibitory concentration of sodium p-toluate (3 mM) as a selective pressure in enrichment cultures from oil-brine contaminated environments . By adjusting sodium p-toluate concentrations to below this threshold in high-salt media, researchers can specifically enrich for and isolate halophilic bacteria capable of utilizing aromatic compounds, such as Pseudomonas nautica. This application stems directly from the quantitative evidence of growth inhibition, enabling precise experimental design for bioremediation and microbial ecology studies.

Antifreeze/Coolant Formulation: Nitrite-Free Corrosion and Cavitation Inhibition

Sodium p-toluate serves as a key component in nitrite-free antifreeze/coolant concentrates for vehicle engines, specifically addressing cavitation damage while mitigating the risk of carcinogenic nitrosoamine formation [3]. According to patent literature, a concentrate containing 0.05-8.0 wt.% p-toluate, when used in conjunction with a molybdate (0.01-1.0 wt.%), effectively inhibits cavitation on metal surfaces. This provides a viable, safer alternative to traditional nitrite-based formulations, making it a valuable procurement target for manufacturers developing heavy-duty coolants for large vehicles.

Application
Selection Property
Validation Focus
Pharmaceutical solubility research
Hydrotropic power (dual mechanism)
Comparative solubilization efficiency testing
Viscoelastic surfactant fluid design
CMC tuning and micelle stabilization
CMC measurement in target surfactant system
Selective bacterial enrichment (halophilic)
Inhibitory concentration threshold
Growth inhibition assay with target strains
Nitrite-free antifreeze formulation
Cavitation inhibition with molybdate synergy
Cavitation test per standardized protocol

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